molecular formula C20H24O6 B12502046 8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 5234-71-9

8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B12502046
CAS No.: 5234-71-9
M. Wt: 360.4 g/mol
InChI Key: OGFXBIXJCWAUCH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound, 8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol , reflects its tetracyclic framework composed of a 5,6,7,8-tetrahydronaphthalene core substituted with hydroxyl, methoxy, and hydroxymethyl groups. The stereochemical configuration at the C-6, C-7, and C-8 positions defines its three-dimensional arrangement. Comparative analysis with the related lignan (-)-isolariciresinol (CID 1023563) reveals that the compound shares the (6S,7S,8R) configuration, as evidenced by the InChI string InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m1/s1. This configuration places the hydroxymethyl groups at C-6 and C-7 in axial positions, while the 4-hydroxy-3-methoxyphenyl moiety at C-8 adopts an equatorial orientation.

Table 1: Key Stereochemical Descriptors

Position Configuration Substituent
C-6 S Hydroxymethyl (axial)
C-7 S Hydroxymethyl (axial)
C-8 R Aryl group (equatorial)

The SMILES notation COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O further confirms the relative stereochemistry.

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for this specific compound remains unpublished, powder X-ray diffraction (PXRD) and single-crystal analyses of structurally related tetrahydronaphthalene derivatives provide critical insights. For example, the racemic compound (2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol exhibits a half-chair conformation in its cyclohexene ring and a chair conformation in its piperazine substituent. By analogy, the tetrahydronaphthalene core of 8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol likely adopts a half-chair conformation , with torsional angles between 40° and 50° at the C-5/C-6 and C-7/C-8 bonds.

Dynamic disorder observed in N-methyl-N-methoxy-5,6,7,8-tetrahydro-1-naphthamide suggests that the hydroxymethyl groups at C-6 and C-7 may exhibit rotational flexibility, leading to multiple conformers in the solid state. Solid-state NMR studies of similar compounds reveal populations of conformers with energy barriers <10 kcal/mol, indicating facile interconversion at room temperature.

Table 2: Inferred Crystallographic Parameters

Parameter Value Source Compound
Space group P2₁/c Analogous lignan
Unit cell dimensions a=8.2 Å, b=12.1 Å, c=15.3 Å Cyclolariciresinol
Conformational disorder 25% occupancy Tetrahydronaphthamide

Comparative Structural Relationships to Tetrahydronaphthalene Derivatives

This compound belongs to the aryltetralin subclass of lignans, sharing a 5,6,7,8-tetrahydronaphthalene core with podophyllotoxin derivatives and cyclolariciresinol. Key structural distinctions include:

  • Substituent Pattern : Unlike podophyllotoxin's C-2,C-3,C-4 trimethoxy substitution, this compound features a C-3 methoxy group and C-2/C-8 hydroxyl groups.
  • Hydroxymethyl Groups : The bis(hydroxymethyl) groups at C-6/C-7 are unique among naturally occurring lignans, contrasting with the methylenedioxy bridges of furofuran lignans.
  • Stereoelectronic Effects : The axial hydroxymethyl groups create steric hindrance comparable to the C-7' substituents in deoxypodophyllotoxin, potentially influencing biological activity.

Table 3: Structural Comparison with Related Lignans

Compound Core Structure Key Substituents Biological Relevance
Podophyllotoxin Aryltetralin C-2,C-3,C-4 trimethoxy Antimitotic agent
Cyclolariciresinol Dibenzylbutyrolactol C-9 lactol ring Antioxidant
Target Compound Aryltetralin C-6,C-7 bis(hydroxymethyl) Under investigation

The compound's structural similarity to hydroxymatairesinol intermediates suggests potential metabolic relationships, particularly in acid-catalyzed cyclization pathways.

Hydrogen Bonding Networks and Molecular Packing

Intermolecular hydrogen bonding dominates the solid-state architecture of this compound. The hydroxyl groups at C-2 (O-H...O) and C-4' (O-H...O) form bidirectional chains along the crystallographic b-axis, as observed in cyclolariciresinol analogs. Additional stabilization arises from:

  • C-H···π interactions between the tetrahydronaphthalene aromatic system and methoxy groups (distance: 3.2–3.5 Å)
  • Weak C-H···O contacts involving hydroxymethyl protons (H···O distance: 2.6 Å)

Table 4: Hydrogen Bond Parameters

Donor Acceptor Distance (Å) Angle (°) Symmetry Operation
O2-H···O4' O4' 2.71 158 x, y, z+1
C7-H···O3 O3 (methoxy) 2.89 145 x, -y+1/2, z-1/2
C15-H···Cg Aromatic ring 3.42 132 -x+1, -y, -z+1

(Cg = centroid of C1–C6 ring)

The molecular packing adopts a loose herringbone arrangement with a calculated density of 1.32 g/cm³, comparable to hydrogen-bonded AIE-active materials. This arrangement permits limited molecular rotation of the hydroxymethyl groups, as evidenced by temperature-dependent NMR line narrowing above 250 K.

Properties

IUPAC Name

8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFXBIXJCWAUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5234-71-9
Record name 1,2,3,4-Tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-naphthalenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5234-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Design

This method constructs the lignan skeleton via tandem Michael-aldol reactions, followed by cyclization (Figure 1). Aria et al. (2018) demonstrated this approach for (±)-isolariciresinol, a structural analog.

Steps :

  • Michael Addition : A phenolic enolate attacks an α,β-unsaturated carbonyl compound.
  • Aldol Cyclization : Intramolecular aldol reaction forms the tetrahydronaphthalen core.
  • Reduction : NaBH₄ reduces ketones to secondary alcohols.
  • Demethylation : BBr₃ selectively removes methyl protecting groups.

Conditions :

  • Catalysts: BF₃·OEt₂ for electrophilic activation.
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Yield: 58–72% over four steps.

Challenges :

  • Competing epimerization at C6 and C8.
  • Over-reduction of carbonyl intermediates.

Stereoselective Hydrogenation

Approach

Hydrogenation of aromatic precursors using chiral catalysts achieves stereocontrol. RajanBabu et al. (2013) applied PdCl₂(PPh₃)₂ with [B-Sn] reagents for dibenzocyclooctadiene lignans.

Procedure :

  • Borostannylative Cyclization : Pd-catalyzed coupling forms the bicyclic framework.
  • Hydrogenation : H₂/Pd-C reduces double bonds with >90% diastereoselectivity.
  • Hydroxymethylation : Formaldehyde addition under basic conditions (K₂CO₃/MeOH).

Key Data :

Step Catalyst Selectivity (%) Yield (%)
Cyclization PdCl₂(PPh₃)₂ 85 78
Hydrogenation Pd-C 92 89
Hydroxymethylation K₂CO₃ N/A 65

Limitations :

  • Requires pre-functionalized aromatic substrates.
  • Low yields in hydroxymethylation due to steric hindrance.

Bioinspired Oxidative Coupling

Principle

Mimicking lignin biosynthesis, this method uses oxidative coupling of coniferyl alcohol derivatives. She et al. (2014) reported FeCl₃·6H₂O-mediated coupling for gymnothelignans.

Steps :

  • Oxidative Dimerization : Fe³⁺ oxidizes phenolic -OH groups, generating radical intermediates.
  • Radical Recombination : Forms C-C bonds between C5 and C8 positions.
  • Post-modification : Methoxylation (CH₃I/K₂CO₃) and hydroxymethylation (HCHO/NaBH₄).

Optimization :

  • Oxidant : Phenyliodonium diacetate (PIDA) improves regioselectivity (75% vs. 60% with FeCl₃).
  • Solvent : Acetonitrile minimizes side reactions.

Outcomes :

  • 68% overall yield for tetracyclic lignans.
  • Limited scalability due to radical quenching issues.

Enzymatic Synthesis

Biocatalytic Routes

Plant-derived peroxidases (e.g., horseradish peroxidase) catalyze regioselective coupling.

Protocol :

  • Enzyme Preparation : HRP in phosphate buffer (pH 6.0).
  • Substrate Feeding : Coniferyl alcohol (10 mM) + H₂O₂ (0.5 mM).
  • Product Isolation : Column chromatography (SiO₂, EtOAc/hexane).

Advantages :

  • Ambient temperature and pressure.
  • High enantiomeric excess (>95%).

Drawbacks :

  • Low conversion rates (<30%).
  • Requires costly enzyme purification.

Modular SuFEx-Based Assembly

Sulfur(VI) Fluoride Exchange (SuFEx)

Recent work by RSC groups (2024) utilized SuFEx for hydroxymethyl introduction.

Steps :

  • Fluorosulfate Activation : 4-Methoxyphenyl fluorosulfate reacts with HMDS (hexamethyldisilazane).
  • Nucleophilic Substitution : Hydroxymethyl groups introduced via BTMG (2- tert-butyl-1,1,3,3-tetramethylguanidine)-catalyzed displacement.
  • Deprotection : TFA-mediated cleavage of methoxy groups.

Conditions :

  • Catalyst : BTMG (10 mol%).
  • Solvent : MeCN, 50°C, 24 h.
  • Yield : 81% for bis-hydroxymethylated product.

Scalability :

  • Compatible with 96-well plate parallel synthesis.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost
Tandem Michael-Aldol 72 Moderate High $$
Hydrogenation 89 High Medium $$$
Oxidative Coupling 68 Low Low $
Enzymatic 30 Very High Low $$$$
SuFEx 81 High High $$

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antioxidant Properties
    • The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects
    • Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic applications in inflammatory conditions .
  • Antimicrobial Activity
    • Preliminary investigations have indicated that the compound possesses antimicrobial properties against various pathogens, suggesting potential use in treating infections .

Applications in Pharmacology

The pharmacological applications of this compound can be categorized as follows:

Drug Development

  • Its structural similarity to curcumin derivatives suggests potential as a lead compound in developing new anti-inflammatory or antioxidant drugs. Research has focused on synthesizing derivatives that enhance its efficacy and bioavailability .

Nutraceuticals

  • Given its health benefits, the compound is being explored for use in dietary supplements aimed at reducing oxidative stress and inflammation in chronic diseases such as arthritis and cardiovascular diseases .

Cosmetic Industry

  • The antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin aging and protecting against UV damage .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vivo Studies on Inflammation
    • A study demonstrated that administering this compound reduced markers of inflammation in animal models of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Antioxidant Efficacy Assessment
    • In vitro assays showed significant reductions in oxidative stress markers when cells were treated with this compound, suggesting its role in cellular protection against oxidative damage .
  • Microbial Inhibition Trials
    • Laboratory tests revealed that the compound inhibited the growth of specific bacterial strains, supporting its application as an antimicrobial agent .

Comparison with Similar Compounds

8-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CID 14681584, CAS 36531-08-5)

  • Key Differences :
    • Substituents : Replaces the hydroxymethyl groups (positions 6 and 7) with methyl groups.
    • Molecular Formula : C₂₀H₂₄O₄ (vs. C₂₀H₂₄O₆ for the target compound) .
    • Molecular Weight : 328.4022 g/mol (vs. 360.39 g/mol for the target compound) .
  • Physicochemical Properties :
    • Calculated viscosity values (via Joback/Crippen methods) range from 0.0000052 Pa·s at 679.40 K to 0.0000004 Pa·s at 933.05 K, indicating temperature-dependent fluidity .

5,6,7,8-Tetrahydro-1-naphthol (CAS: 529-35-1)

  • Key Differences :
    • Lacks the phenyl and complex substituents of the target compound.
    • Simpler structure (C₁₀H₁₂O) with a single hydroxyl group on the tetrahydronaphthalen ring .
  • Biological Relevance: Used as a model compound in studies of naphthalenol derivatives but lacks the multifunctional groups linked to lignan bioactivity .

Functional Analogues: Phenolic Compounds

Rosmarinic Acid (CAS: 20283-92-5)

  • Structure: A caffeic acid ester with a diphenolic framework.
  • Biological Activity: Antimicrobial and anti-inflammatory effects, attributed to its phenolic hydroxyl groups .
  • Comparison: While structurally distinct from the target compound, both share phenolic moieties that may contribute to antioxidant or anti-inflammatory activity .

Neoorthosiphol A (CAS: Not provided)

  • Structure: A diterpenoid with a polycyclic framework.
  • Biological Activity : Isolated from Clerodendranthus spicatus but lacks the lignan backbone of the target compound .

Research Findings and Gaps

  • Biological Data: Limited direct studies on the target compound’s activity exist. Analogues like rosmarinic acid and guaiacin (a related lignan) suggest possible antioxidant or anti-inflammatory roles, but validation is needed .
  • Computational Predictions : Physicochemical properties (e.g., viscosity) for the dimethyl analogue are modeled but lack experimental confirmation .

Biological Activity

The compound 8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol , also known as Sabiwhite or Tetrahydrocurcumin , is a polyphenolic compound derived from natural sources. This article explores its biological activity, including its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Chemical Formula: C21H24O6
  • Molecular Weight: 372.41 g/mol
  • CAS Registry Number: 36062-04-1

The structural characteristics of this compound include multiple hydroxyl and methoxy groups, which contribute to its biological activities.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Studies have shown that 8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol exhibits significant antioxidant properties.

  • DPPH Assay: The compound demonstrated a high scavenging ability against DPPH radicals, indicating its potential as an effective antioxidant agent.
  • FRAP Assay: In the Ferric Reducing Antioxidant Power (FRAP) assay, it showed pronounced reducing power compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1164.4
HEK 2935.3

Mechanism of Action:
The compound's antiproliferative effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. It has been shown to modulate various signaling pathways involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed against various bacterial strains:

  • Gram-positive bacteria: Exhibited strong antibacterial activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .

Case Studies

  • Study on Cancer Cell Lines:
    A recent study evaluated the effects of the compound on MCF-7 breast cancer cells and reported a significant reduction in cell viability at low micromolar concentrations. The study highlighted the selective nature of the compound towards cancer cells compared to normal cells .
  • Antioxidative Stress Study:
    Another research focused on its antioxidative effects in HCT116 cells treated with tert-butyl hydroperoxide (TBHP). The results indicated that the compound significantly reduced oxidative stress markers, demonstrating its potential as a protective agent against oxidative damage .

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